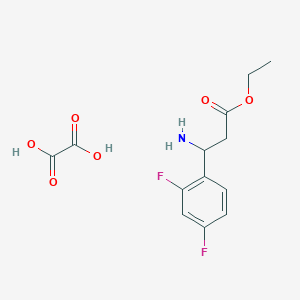
Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate oxalate is an organic compound with the molecular formula C13H15F2NO6. It is a derivative of propanoic acid and contains both amino and ester functional groups. The presence of the difluorophenyl group adds unique chemical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate oxalate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl 3-oxo-3-(2,4-difluorophenyl)propanoate.
Amination: The ketone group is converted to an amino group through reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Esterification: The resulting amino compound is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid.
Oxalate Formation: Finally, the esterified product is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate oxalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate oxalate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate oxalate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation or pain perception.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate oxalate can be compared with similar compounds such as:
Ethyl 3-amino-3-(2,5-difluorophenyl)propanoate: Similar structure but different fluorine substitution pattern.
Ethyl 3-amino-3-(2,6-difluorophenyl)propanoate: Another isomer with different fluorine positions.
Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate: Chlorine atoms instead of fluorine, leading to different chemical properties.
Uniqueness
The unique difluorophenyl group in this compound imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
502842-42-4 |
|---|---|
Molekularformel |
C13H15F2NO6 |
Molekulargewicht |
319.26 g/mol |
IUPAC-Name |
ethyl 3-amino-3-(2,4-difluorophenyl)propanoate;oxalic acid |
InChI |
InChI=1S/C11H13F2NO2.C2H2O4/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13;3-1(4)2(5)6/h3-5,10H,2,6,14H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
AALUVTXKOYQXCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



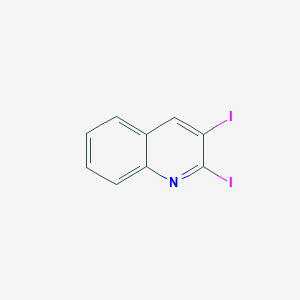
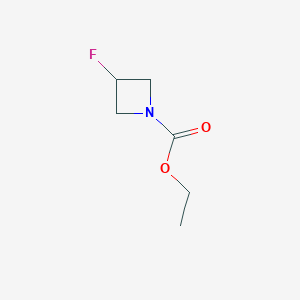

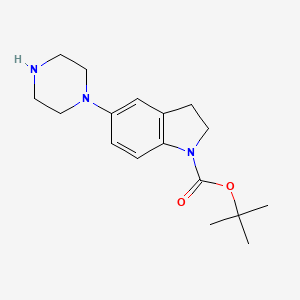
![(R)-2-(6-((2,6-dimethyl-4-(3-(methylsulfonyl)propoxy)-[1,1-biphenyl]-3-yl)methoxy)-2,3-dihydrobenzofuran-3-yl)aceticacid](/img/structure/B13030878.png)
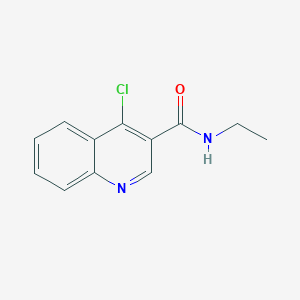
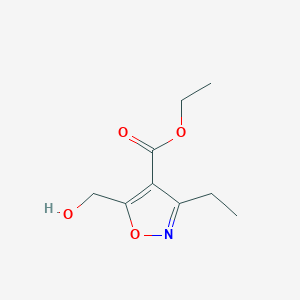
![tert-Butyl ((1R)-6-hydroxyspiro[3.3]heptan-1-yl)carbamate](/img/structure/B13030899.png)
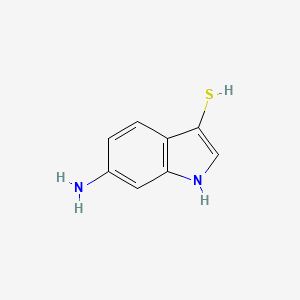
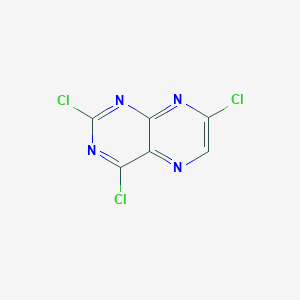
![5-Tert-butyl-4-({2-cyclohexyl-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B13030915.png)

![Tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate](/img/structure/B13030929.png)
